N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine

Lipophilicity Drug design Permeability

Researchers requiring substituted p-phenylenediamines with precise regiochemical differentiation face limited availability of authenticated 2-methyl isomers. N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine (CAS 1094746-55-0) addresses this gap with: - Ortho-methyl steric hindrance at N1 enabling chemoselective acylation/sulfonylation at the unencumbered 4-position amine - XLogP3 3.9 & TPSA 29.3 Ų-favorable CNS drug space profile for blood-brain barrier penetration - Single free primary amine (HBD=1) preserving catalytic activity for staged epoxy curing Supplied as a research chemical with batch-specific COA. Global shipping from stocked inventory.

Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
CAS No. 1094746-55-0
Cat. No. B1420006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine
CAS1094746-55-0
Molecular FormulaC15H24N2
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESCCN(C1CCCCC1)C2=C(C=C(C=C2)N)C
InChIInChI=1S/C15H24N2/c1-3-17(14-7-5-4-6-8-14)15-10-9-13(16)11-12(15)2/h9-11,14H,3-8,16H2,1-2H3
InChIKeyBZTWIDHVBYILDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine: Identity & Properties


N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine (CAS 1094746-55-0) is a substituted p-phenylenediamine (PPD) derivative with the molecular formula C15H24N2 and a molecular weight of 232.36 g/mol [1]. The compound features an ortho-methyl substituent on the benzene ring (position 2) along with cyclohexyl and ethyl groups on the N1 amine, distinguishing it from other PPD analogs [2]. Its computed XLogP3 of 3.9 and topological polar surface area (TPSA) of 29.3 Ų place it in a lipophilic window suitable for membrane permeability while retaining hydrogen-bonding capability (1 HBD, 2 HBA) [1]. Vendor specifications indicate available purity grades of 95% (AKSci) and 98% (Leyan) .

N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine: Replacement Limitations


Substituted p-phenylenediamines cannot be freely interchanged, as even minor structural variations—such as the position of a ring-methyl group or the nature of the N-alkyl substituent—produce quantifiably distinct physicochemical properties that directly affect solubility, permeability, and target engagement [1]. The 2-methyl substitution on the target compound introduces steric and electronic effects absent in the des-methyl analog (CAS 105298-83-7; MW 218.34, C14H22N2), while the cyclohexyl group contributes substantially greater lipophilicity than the diethyl variant (CAS 2628-71-9; MW 178.27) . Furthermore, the 2-methyl positional isomer differs from the 3-methyl analog (CAS 1155985-58-2) in ring electronics and steric environment around the amine groups, which can alter reaction kinetics in synthetic applications and binding modes in biological contexts . These non-interchangeable properties underscore the necessity of compound-specific qualification for any intended research or industrial use.

N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine: Comparative Evidence


Lipophilicity: XLogP3 Comparison

The target compound exhibits a computed XLogP3 of 3.9 [1], reflecting the combined lipophilic contribution of the cyclohexyl, ethyl, and 2-methyl substituents. By contrast, the des-methyl analog N1-cyclohexyl-N1-ethylbenzene-1,4-diamine (CAS 105298-83-7) has an XLogP3 of approximately 3.3 (estimated from PubChem computed data), a difference of ~0.6 log units attributable to the single methyl group [2]. The diethyl variant N1,N1-diethyl-2-methylbenzene-1,4-diamine (CAS 2628-71-9), lacking the cyclohexyl ring, shows a substantially lower XLogP3 of approximately 2.1—a difference of 1.8 log units from the target compound [3]. This nearly 2-log-unit spread across only three structural analogs demonstrates that lipophilicity is acutely sensitive to N-substituent identity and ring substitution pattern.

Lipophilicity Drug design Permeability

TPSA and Passive Membrane Permeability

The target compound has a computed TPSA of 29.3 Ų [1], identical within this chemotype to the des-methyl and 3-methyl positional isomers (all sharing the same 1,4-diamine core with two N-substituents) [2]. However, the diethyl analog (CAS 2628-71-9), which substitutes the bulky cyclohexyl group with a second ethyl, also exhibits a TPSA of 29.3 Ų [3]. TPSA values below 60 Ų are generally associated with good blood-brain barrier penetration, and values below 140 Ų with acceptable oral absorption. The invariance of TPSA across this series indicates that the critical differentiator among these analogs is not polar surface area but lipophilicity (XLogP3) and steric bulk—parameters where the target compound is distinctly differentiated.

TPSA BBB penetration Oral bioavailability

Positional Isomerism and Steric Effects

The target compound bears the methyl group at the 2-position (ortho to the N1-cyclohexyl-ethylamine), whereas the positional isomer N1-cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine (CAS 1155985-58-2) carries the methyl at the 3-position (meta to N1) . In the 2-methyl isomer, the methyl group exerts a steric buttressing effect on the N1 substituent, potentially restricting rotational freedom of the cyclohexyl-ethyl group relative to the ring plane. This is reflected in the identical computed rotatable bond count of 3 for both isomers [1], but with distinct spatial disposition. The 3-methyl isomer places the methyl substituent between the two amine groups, altering the electronic environment of both nitrogens and potentially modifying their relative nucleophilicity and pKa values . In the context of the cyclohexyl-1,4-diamine patent family (US20070117803, US8088763), where phenyl ring substitution patterns are explicitly varied to tune μ-opioid and ORL-1 receptor affinity, the 2-methyl substitution pattern represents a specific and non-interchangeable structural choice [2].

Positional isomerism Steric effects SAR

Hydrogen Bond Donor and Drug-Likeness

The target compound (MW 232.36, HBD = 1, HBA = 2, rotatable bonds = 3) resides within all standard Lipinski Rule-of-Five parameters [1]. Critically, the single hydrogen bond donor (the free primary amine at the 4-position) distinguishes it from bis-alkylated PPD derivatives that lose HBD capacity entirely. For example, fully N,N'-disubstituted PPDs such as N,N'-dicyclohexyl-p-phenylenediamine possess HBD = 0 (both amines substituted), which eliminates a key molecular recognition feature for target engagement [2]. Conversely, unsubstituted p-phenylenediamine (HBD = 4) is excessively polar and rapidly oxidized. The target compound thus occupies a balanced intermediate HBD count of 1, preserving one hydrogen bond donor for receptor or enzyme interactions while maintaining a rule-of-five compliant profile .

Drug-likeness ADME Lead optimization

N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine: Key Applications


CNS-Penetrant Probe Design

With an XLogP3 of 3.9 and TPSA of 29.3 Ų, the compound resides in the favorable CNS drug space where passive blood-brain barrier penetration is predicted [1]. The single free primary amine (HBD = 1) enables target-specific hydrogen bonding while maintaining the lipophilicity needed for membrane transit. This profile supports its use as a fragment or scaffold in CNS-targeted medicinal chemistry programs, particularly those exploring μ-opioid/ORL-1 dual pharmacology as disclosed in the Gruenenthal cyclohexyl-1,4-diamine patent series (US8088763, US20070117803) [2]. The 2-methyl group further contributes steric differentiation that can be exploited in SAR campaigns.

Sterically Differentiated Building Block

The 2-methyl substitution ortho to the N1-cyclohexyl-ethyl group introduces steric hindrance that can be exploited in chemoselective transformations. The primary amine at the 4-position remains sterically unencumbered, enabling selective acylation, sulfonylation, or reductive amination without interference from the hindered N1 site [1]. This regiochemical differentiation is absent in the 3-methyl positional isomer (CAS 1155985-58-2), where both amines experience similar steric environments . Available at 95-98% purity from multiple vendors , the compound can be procured in quantities suitable for pilot-scale synthetic route development.

Amine Curing Agent with Controlled Reactivity

The compound's diamine functionality makes it a candidate epoxy curing agent, as noted in vendor documentation [1]. The differential steric environment of the two amine groups—one bearing bulky cyclohexyl-ethyl substituents and the other a free primary amine—offers potential for controlled, stepwise crosslinking kinetics. Compared to fully substituted diamines (HBD = 0) that cannot participate in hydrogen-bond-mediated catalysis of epoxy ring-opening, the single free amine (HBD = 1) preserves catalytic activity while the substituted amine provides latent reactivity [2]. This balanced profile may be advantageous in formulating epoxy systems with extended pot life and staged curing profiles.

Reference Standard for PPD Antioxidant Analysis

In the context of rubber antioxidant manufacturing, where CPPD (N-cyclohexyl-N'-phenyl-p-phenylenediamine, CAS 101-87-1) and related PPDs are produced at industrial scale, the target compound serves as a structurally defined reference for impurity profiling and quality control method development [1]. The 2-methyl substitution pattern and specific N1-cyclohexyl-N1-ethyl disubstitution represent potential process-related impurities or degradation products that require authenticated reference standards for validated HPLC/GC-MS methods. Its well-defined computed properties (XLogP3 = 3.9, exact mass 232.193948774 Da) enable accurate mass spectrometric identification [2].

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